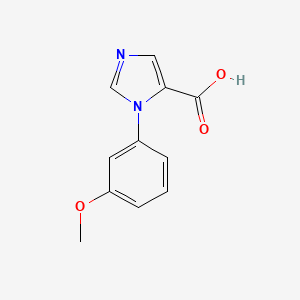

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

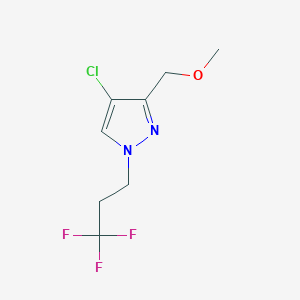

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. It also contains a methoxyphenyl group and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring, a methoxyphenyl group, and a carboxylic acid group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can undergo a variety of reactions, including nucleophilic substitution and electrophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that imidazole derivatives, including those related to 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, are effective in inhibiting corrosion. Specifically, these derivatives have been used on mild steel in acidic solutions, demonstrating high corrosion inhibition efficiency. This is attributed to their strong adsorption capabilities, which follow the Langmuir model (Prashanth et al., 2021).

Coordination Polymer Construction

This chemical has been used in the synthesis of transition-metal coordination polymers. These polymers are characterized by their strong coordination ability and various coordination modes, which are vital for their structural integrity and functional applications (Xiong et al., 2013).

Synthesis and Structural Analysis

The compound plays a role in the synthesis of various imidazole carboxylic esters. These compounds serve as building blocks for synthesizing active-site model compounds of enzymes like cytochrome c oxidase. Determining the pKa values of these compounds provides insight into proton transfer processes (Collman et al., 2000).

Hyaluronan Derivative Conjugation

It has been used in the conjugation of ferulic acid to natural polysaccharide derivatives like hyaluronic acid. This process involves the activation of ferulic acid with 1,1'-carbonyldiimidazole, leading to the development of graft copolymers with varied grafting degrees. These copolymers have applications in macromolecular and rheological characterization (Cappelli et al., 2014).

Luminescence Properties in Metal-Organic Frameworks

This compound has been involved in the synthesis of metal–organic frameworks. These frameworks demonstrate solid-state luminescence properties, which are crucial for potential applications in photoluminescent materials (Lin et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-methoxyphenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium (II) complexes .

Mode of Action

Based on its structural similarity to other compounds, it might participate in carbon–carbon bond-forming reactions like the suzuki–miyaura coupling . In this process, the compound could potentially interact with its targets, leading to changes in their chemical structure .

Biochemical Pathways

Compounds with similar structures are known to be involved in the metabolism of branched-chain amino acids . This suggests that the compound might influence similar metabolic pathways.

Pharmacokinetics

A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats . This might suggest similar ADME properties for 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.

Result of Action

Based on its structural similarity to other compounds, it might participate in carbon–carbon bond-forming reactions, leading to changes in the chemical structure of its targets .

Action Environment

The suzuki–miyaura coupling, in which similar compounds participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It can be inferred that due to the presence of the imidazole ring, it may interact with enzymes and proteins that have affinity for imidazole groups . The nature of these interactions would depend on the specific biomolecules involved and could involve hydrogen bonding or other types of non-covalent interactions .

Cellular Effects

Similar compounds with imidazole groups have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and affect its localization or accumulation .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXGMXGHSUNWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)